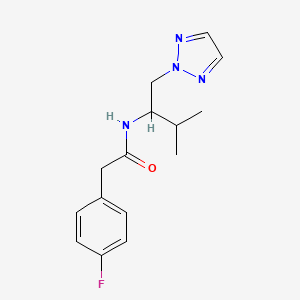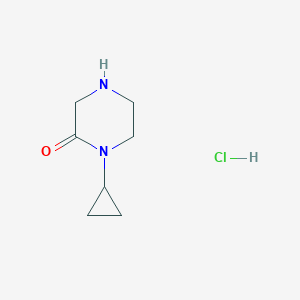
(2S)-2-(tert-butoxy)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(tert-butoxy)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a tert-butoxy group attached to the second carbon of a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(tert-butoxy)propan-1-ol can be achieved through several methods. One common approach involves the protection of the hydroxyl group of (S)-propylene glycol using tert-butyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form primary alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and strong bases.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Primary alcohols, alkanes.
Substitution: Ethers, esters.
科学研究应用
(2S)-2-(tert-butoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including drugs with chiral centers.
Industry: The compound is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of (2S)-2-(tert-butoxy)propan-1-ol depends on its specific application. In enzymatic reactions, it may act as a substrate for alcohol dehydrogenases, undergoing oxidation to form corresponding ketones or aldehydes. The molecular targets and pathways involved vary based on the context of its use.
相似化合物的比较
- (2R)-2-(tert-butoxy)propan-1-ol
- (2S)-2-(methoxy)propan-1-ol
- (2S)-2-(ethoxy)propan-1-ol
Comparison:
(2R)-2-(tert-butoxy)propan-1-ol: The enantiomer of (2S)-2-(tert-butoxy)propan-1-ol, differing in the spatial arrangement of the tert-butoxy group. This difference can lead to variations in reactivity and interaction with chiral environments.
(2S)-2-(methoxy)propan-1-ol: Similar in structure but with a methoxy group instead of a tert-butoxy group. This change can affect the compound’s steric and electronic properties.
(2S)-2-(ethoxy)propan-1-ol: Contains an ethoxy group in place of the tert-butoxy group, leading to differences in solubility and reactivity.
This compound stands out due to its unique tert-butoxy group, which imparts distinct steric and electronic characteristics, making it valuable in specific synthetic and industrial applications.
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxy]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(5-8)9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWJLGYZXWVBDL-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2977870.png)
![N-(3-cyanophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2977871.png)



![4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2977877.png)
![2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2977879.png)
![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2977882.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2977884.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2977888.png)
![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-propan-2-ylpropanamide](/img/structure/B2977889.png)
![1-(3,4-dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2977891.png)
![N-{4-[(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino]phenyl}acetamide](/img/structure/B2977893.png)
